molecular formula C26H27N3O6S B2805690 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 536699-43-1

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2805690
M. Wt: 509.58
InChI Key: JVKOWCOZQLSGPC-UHFFFAOYSA-N
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Description

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C26H27N3O6S and its molecular weight is 509.58. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

Research by Roberts et al. (1997) involves the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline, demonstrating a methodology for constructing complex heterocyclic systems. This process involves several steps, including nitration, reduction, and cyclization, to produce a range of compounds, some of which have potential pharmaceutical applications (Roberts, Joule, Bros, & Álvarez, 1997).

Antihypoxic Activity

Ukrainets et al. (2014) investigated a series of N-R-amides derived from 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid for their antihypoxic activities. The study focused on identifying new substances with potential therapeutic effects against conditions related to hypoxia, highlighting the potential medicinal value of such compounds (Ukrainets, Mospanova, & Davidenko, 2014).

Conformational Analysis and Catalytic Applications

Naicker et al. (2011) provided insights into the conformational analysis of optically active diaryl tetrahydroisoquinoline derivatives, discussing their significance for stereocontrol in catalysis. The study highlights the structural aspects crucial for utilizing these compounds as catalysts in stereoselective synthesis (Naicker, Govender, Kruger, & Maguire, 2011).

Evaluation of Local Anesthetic Activity

Azamatov et al. (2023) explored the local anesthetic activity, acute toxicity, and structure–toxicity relationship of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives. This comprehensive study showcases the therapeutic potential and safety profile of these compounds, indicating their promise as local anesthetics (Azamatov et al., 2023).

properties

IUPAC Name

6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(4-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S/c1-32-22-6-4-5-7-23(22)35-16-21-20-15-25(34-3)24(33-2)14-17(20)12-13-28(21)26(36)27-18-8-10-19(11-9-18)29(30)31/h4-11,14-15,21H,12-13,16H2,1-3H3,(H,27,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKOWCOZQLSGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(4-nitrophenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

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